molecular formula C9H16O3 B13089993 5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid

5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid

Cat. No.: B13089993
M. Wt: 172.22 g/mol
InChI Key: RMVJEVNWMWVRFO-UHFFFAOYSA-N
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Description

5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid is an organic compound with a cyclohexane ring substituted with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3,3-dimethylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. These functional groups can form hydrogen bonds and ionic interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4(5H)-ones: Similar in structure but with an isoxazole ring.

    3,3-Dimethylcyclohexane-1-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness

5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

5-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-9(2)4-6(8(11)12)3-7(10)5-9/h6-7,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

RMVJEVNWMWVRFO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)O)C(=O)O)C

Origin of Product

United States

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